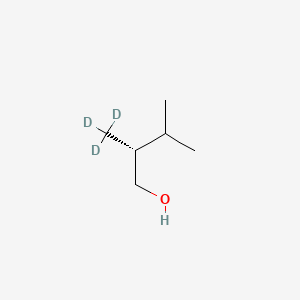

(2R)-2,3-Dimethyl-1-butanol-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methyl-2-(trideuteriomethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-MQQVVAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 2r 2,3 Dimethyl 1 Butanol D3

Strategies for Chiral Induction and Control in Deuterated Alcohol Synthesis

The creation of a specific stereoisomer of a deuterated alcohol hinges on the ability to induce chirality during the synthetic process. This is often achieved by employing chiral catalysts, auxiliaries, or enzymes that can differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Asymmetric reduction is a powerful strategy for synthesizing chiral alcohols from prochiral ketones or aldehydes. ias.ac.inrsc.orgnih.gov These methods utilize a chiral catalyst or reagent to deliver a hydride (or in this case, a deuteride) to one face of the carbonyl group, resulting in an enantiomerically enriched alcohol.

One notable approach involves the enantioselective borodeuteride reduction of aldehydes catalyzed by optically active β-ketoiminato cobalt complexes. rsc.org This method has been shown to produce chiral deuterated primary alcohols with high degrees of deuteration and good enantiomeric excess. rsc.org For instance, the reduction of various aryl aldehydes using sodium borodeuteride in the presence of these cobalt catalysts yields the corresponding chiral deuterated alcohols in high yields and with significant enantioselectivity. rsc.org While specific data for 2,3-dimethylbutanal (B3049577) is not provided, the method's success with a range of aldehydes suggests its potential applicability. rsc.org

Another strategy employs chiral alkoxy-aluminum and -magnesium halides derived from exo- and endo-bornan-2-ols. ias.ac.in These reagents have demonstrated high enantioselectivity in the reduction of carbonyl compounds. ias.ac.in The practical synthesis of α-deuterated benzyl (B1604629) alcohol in high chemical and optical yields highlights the potential of this approach for preparing other chiral deuterated primary alcohols. ias.ac.in

The Noyori asymmetric hydrogenation, which typically uses hydrogen gas, can be adapted for deuteration. Evidence suggests that the reduction of β-keto esters proceeds through a keto tautomer, and when the reaction is performed with a deuterated substrate, the deuterium (B1214612) is incorporated at the C-2 position. harvard.edu This indicates that by using a deuterium source with an undeuterated substrate, stereoselective deuteration could be achieved.

Biocatalytic approaches also fall under the umbrella of asymmetric reduction. Alcohol dehydrogenases (ADHs) are particularly useful for this purpose. For example, by using an (S)- or (R)-selective ADH, it is possible to generate either (S)-[1-²H]- or (R)-[1-²H]-1-phenylethanol from acetophenone (B1666503) with excellent isotopic and enantioselectivity. nih.gov This highlights the potential for producing (2R)-2,3-Dimethyl-1-butanol-d3 by selecting an appropriate ADH and using a suitable deuterium source.

Table 1: Examples of Asymmetric Reduction for the Synthesis of Chiral Deuterated Alcohols

| Substrate | Chiral Catalyst/Reagent | Deuterium Source | Product | Enantiomeric Excess (ee) | Reference |

| 2-Naphthaldehyde | Optically active β-ketoiminato cobalt complex | NaBD₄ | (R)-2-Naphthalenemethyl-d alcohol | 63% | rsc.org |

| p-Methoxybenzaldehyde | Optically active β-ketoiminato cobalt complex | NaBD₄ | (R)-p-Methoxybenzyl-α-d alcohol | 73% | rsc.org |

| Acetophenone | (S)-selective Alcohol Dehydrogenase | ²H₂O/H₂ | (S)-[1-²H]-1-phenylethanol | ≥99% | nih.gov |

| Acetophenone | (R)-selective Alcohol Dehydrogenase | ²H₂O/H₂ | (R)-[1-²H]-1-phenylethanol | ≥99% | nih.gov |

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct a chemical transformation stereoselectively. wikipedia.org After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.orgsfu.ca

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds, including deuterated alcohols. rsc.orgnih.govresearchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of carbonyl compounds with high stereospecificity under mild conditions. nih.govrsc.org

A key advantage of enzymatic methods is the ability to generate the required deuterated cofactor, such as [4-²H]-NADH, in situ. One strategy combines a clean reductant like hydrogen gas (H₂) with a cheap deuterium source like deuterium oxide (D₂O) to generate and recycle [4-²H]-NADH. nih.gov This deuterated cofactor can then be used by a wide array of C=O, C=N, and C=C bond reductases to achieve asymmetric deuteration with near-perfect chemo-, stereo-, and isotopic selectivity. nih.gov

The use of over-expressed ADH-'A' from Rhodococcus ruber DSM 44541 has been shown to be effective for stereoselective biocatalytic deuterium transfer. rsc.org By employing d₈-2-propanol as the deuterium source, enantiopure deuterium-labeled secondary alcohols have been prepared on a preparative scale using a single enzyme. rsc.org This demonstrates the feasibility of producing chiral deuterated alcohols with high enantiomeric excess.

Enzymatic kinetic resolution is another powerful biocatalytic strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly used for the kinetic resolution of racemic alcohols. nih.govresearchgate.net While this method starts with a racemic mixture, it can be an effective way to obtain an enantiomerically pure alcohol.

Table 2: Enzymatic Strategies for Enantiopure Alcohol Synthesis

| Enzymatic Strategy | Enzyme Class | Reaction Type | Key Advantage | Reference |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Reduction of prochiral ketone/aldehyde | High stereoselectivity, mild conditions | rsc.orgnih.gov |

| Deuterium Transfer | Alcohol Dehydrogenase (ADH) | Transfer of deuterium from a deuterated solvent | High enantiomeric excess, preparative scale | rsc.org |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic alcohol | Access to a wide range of enantiopure alcohols | nih.govresearchgate.net |

Chiral Auxiliary-Mediated Syntheses

Deuterium Incorporation Techniques and Regioselectivity Considerations

The successful synthesis of this compound also depends on the methods used to introduce the deuterium atom at the correct position (regioselectivity). The primary techniques for this are reductive deuteration and exchange reactions.

Reductive deuteration involves the reduction of a functional group with a deuterium-delivering reagent. thieme-connect.comresearchgate.net This is a common method for incorporating deuterium into a molecule. For the synthesis of this compound, the corresponding aldehyde, 2,3-dimethylbutanal, would be reduced using a deuteride (B1239839) source.

A practical method for the reductive deuteration of ketones to α-deuterated alcohols uses a Mg/BrCH₂CH₂Br/D₂O system. acs.org This approach affords high yields and almost quantitative deuterium incorporation. acs.org While demonstrated for ketones, a similar principle could potentially be applied to aldehydes. Another system for reductive deuteration utilizes Mg/CH₃OD for the conversion of α,β-unsaturated esters, amides, and nitriles to their saturated counterparts. rsc.org

Single electron transfer (SET) reductive deuteration is another powerful technique. Methods using SmI₂–D₂O or Na-EtOD-d₁ have been developed for the site-selective introduction of deuterium. thieme-connect.comresearchgate.net For instance, the reductive deuteration of nitriles using SmI₂ and D₂O allows for the synthesis of α,α-dideuterio amines with high deuterium incorporation and regioselectivity. researchgate.net

Hydrogen-deuterium (H-D) exchange reactions are another important tool for deuterium labeling. wikipedia.orgnih.gov These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, often D₂O. wikipedia.orgnih.gov The exchange can be catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com

For incorporating deuterium at a specific carbon atom, the acidity of the C-H bond is a key factor. Protons adjacent to carbonyl groups are more acidic and can be exchanged for deuterium under basic or acidic conditions. mdpi.com Palladium on carbon (Pd/C) is a common heterogeneous catalyst for H-D exchange, often requiring elevated temperatures. jst.go.jp However, more recent methods have been developed that operate under milder conditions. For example, a Pd/C-Al-D₂O system allows for the chemo- and regioselective H-D exchange of various compounds, where D₂ gas is generated in situ. nih.govmdpi.com

Photochemical methods for deuterium labeling are also emerging as a sustainable approach, often allowing for late-stage deuteration under mild conditions. rsc.org

Control of Deuterium Location and Isotopic Purity

Achieving precise control over the location of deuterium atoms and ensuring high isotopic purity are paramount for the utility of the labeled compound.

Control of Deuterium Location: The regioselectivity of deuteration is intrinsically controlled by the reaction mechanism. In the enzymatic reduction of 2,3-dimethylbutanal, the reductase enzyme specifically catalyzes the addition of a deuteride to the carbonyl carbon (C1). nih.gov The subsequent exchange of the hydroxyl proton with the D₂O solvent ensures deuteration at the oxygen atom. Alternative methods, such as direct hydrogen isotope exchange (HIE) on the unlabeled alcohol, often require harsh conditions or complex catalysts (e.g., Ruthenium or Iridium-based) and can suffer from a lack of regioselectivity, leading to deuteration at other positions (e.g., α and β carbons), and may cause racemization of the chiral center. researchgate.netmdpi.com The biocatalytic reduction from the aldehyde in D₂O provides a direct and highly selective route to C1-deuteration. nih.gov

Isotopic Purity: Isotopic purity refers to the percentage of molecules that contain the deuterium label at the desired positions. In the described biocatalytic system, operating in D₂O under a hydrogen atmosphere, high isotopic incorporation (>98%) can be readily achieved. nih.gov The purity is typically quantified using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence or significant reduction of proton signals at the labeled positions. ²H-NMR can be used to directly observe the deuterium signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the mass of the molecule, confirming the incorporation of the correct number of deuterium atoms and quantifying the isotopic enrichment. researchgate.net

The table below summarizes the expected outcomes for the synthesis of this compound via the biocatalytic route.

| Parameter | Methodology | Expected Outcome | Analytical Verification |

|---|---|---|---|

| Deuterium Location | (R)-selective ADH in D₂O | Specifically at C1 and -OH group | ¹H-NMR, ¹³C-NMR, ²H-NMR |

| Isotopic Purity (C1-D) | Enzymatic reduction with in situ cofactor regeneration | ≥98% D | HRMS, ¹H-NMR |

| Isotopic Purity (O-D) | Solvent exchange with D₂O | >99% D | ¹H-NMR |

| Enantiomeric Excess (ee) | (R)-selective ADH | >99% ee | Chiral HPLC/GC |

Purification and Enantiomeric Enrichment Methodologies for Labeled Chiral Compounds

Following synthesis, the crude product contains the desired labeled alcohol along with enzyme residues, buffer salts, and potentially unreacted substrate or byproducts. A multi-step purification protocol is therefore necessary.

Initial Purification: Standard workup procedures, such as solvent extraction (e.g., with ethyl acetate (B1210297) or dichloromethane) followed by silica (B1680970) gel column chromatography, are used to remove non-chiral impurities and isolate the alcohol.

Enantiomeric Enrichment: Even with highly selective enzymes, the product may not be 100% enantiomerically pure. Further enrichment is often required to meet the stringent purity standards for pharmaceutical and research applications.

Preparative Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. rsc.org The crude mixture is passed through the column, and the differential interaction of the (R) and (S) enantiomers with the CSP leads to their separation, allowing for the isolation of the desired (2R)-enantiomer with very high purity (>99.5% ee).

Self-Disproportionation of Enantiomers (SDE): A fascinating and less conventional method for enantiomeric enrichment is the phenomenon of Self-Disproportionation of Enantiomers (SDE). nih.gov When a non-racemic (enantioenriched) mixture is subjected to an achiral physical process like distillation, sublimation, or even chromatography on an achiral stationary phase, different fractions can exhibit significant variations in enantiomeric excess. nih.govscispace.com Early-eluting fractions may be depleted in the major enantiomer, while later-eluting fractions become further enriched. scispace.com This occurs due to the formation of diastereomeric aggregates (homo- and hetero-chiral associates) that have different physical properties. nih.gov This method can serve as a low-cost preliminary enrichment step before final polishing by chiral chromatography. ucj.org.ua

The table below illustrates a hypothetical purification and enrichment process for a synthesized batch of this compound.

| Purification Step | Description | Initial ee | Final ee | Purity |

|---|---|---|---|---|

| Aqueous Workup & Extraction | Removal of water-soluble impurities (salts, enzyme). | 99.0% | 99.0% | ~90% chemical purity |

| Achiral Silica Gel Chromatography | Removal of non-polar/polar impurities (e.g., unreacted aldehyde). | 99.0% | 99.0% * | >98% chemical purity |

| Preparative Chiral HPLC | Separation of (R) and (S) enantiomers. | 99.0% | >99.8% | >99.5% chemical purity |

*SDE could potentially lead to fractions with altered ee, but the bulk sample ee remains unchanged. scispace.com

Application of 2r 2,3 Dimethyl 1 Butanol D3 in Mechanistic Organic Chemistry

Probing Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at or near a reaction center can significantly alter reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining the rate-limiting step of a reaction and the structure of its transition state. wikipedia.org (2R)-2,3-Dimethyl-1-butanol-d3 is ideally suited for such studies, where the deuterium atoms can be strategically placed to probe different aspects of a reaction mechanism.

Primary and Secondary Deuterium Isotope Effects in Oxidation Reactions

In the oxidation of alcohols, a primary KIE is observed when the C-H bond at the alcohol carbon is broken in the rate-determining step. For a primary alcohol like (2R)-2,3-Dimethyl-1-butanol, deuteration at the C1 position (e.g., (2R)-2,3-dimethyl-1,1-dideuterio-1-butanol) would be used to measure this effect. A significant kH/kD value (typically > 2) would indicate that the C-H bond is breaking in the transition state. wikipedia.org

Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking and are typically smaller. For this compound, if the deuteration is on the methyl group at C2, a secondary KIE could provide insight into hyperconjugative effects or steric changes between the reactant and the transition state.

While direct oxidation studies on this compound are not prominent in published literature, analogous studies on related systems illustrate the principle. For instance, the oxidation of partially deuterated 2,3-dimethyl-2-butene (B165504) reveals how isotopic substitution influences the reaction pathway. In the oxidation of (CH₃)₂C=C(CD₃)₂ with singlet oxygen, a clear preference for breaking the C-H bond over the C-D bond is observed, demonstrating an intramolecular isotope effect that helps to clarify the mechanism of allylic oxidation. cdnsciencepub.com A similar approach with this compound would elucidate the fine details of its oxidation mechanism.

Table 1: Intramolecular Isotope Effects in the Oxidation of Deuterated Alkenes This table illustrates the preference for C-H over C-D bond cleavage in the oxidation of an alkene structurally related to the title compound, demonstrating the utility of isotopic labeling in mechanistic studies.

| Oxidizing System | Substrate | Product Ratio (H-abstraction / D-abstraction) | kH/kD (intramolecular) | Reference |

|---|---|---|---|---|

| Base treatment of bromohydroperoxide | (CH₃)₂C=C(CD₃)₂ | 2.1 : 1 | 2.1 | cdnsciencepub.com |

| Singlet Oxygen (¹O₂) | (CH₃)₂C=C(CD₃)₂ | 1.4 : 1 | 1.4 | cdnsciencepub.com |

| Triphenyl Phosphite Ozonide | (CH₃)₂C=C(CD₃)₂ | 1.3 : 1 | 1.3 | cdnsciencepub.com |

Investigations of Elimination and Rearrangement Mechanisms

Alcohols can undergo elimination reactions (dehydration) to form alkenes, typically after the hydroxyl group is converted into a better leaving group (e.g., a tosylate or halide). Isotopic labeling is crucial for studying the mechanisms of these reactions, particularly the concerted E2 pathway. libretexts.orglibretexts.org

For a derivative of this compound, placing the deuterium label at the β-carbon (C2) would result in a primary KIE if the C-H bond at this position is broken in the rate-limiting step. Conversely, placing the label at the α-carbon (C1) would yield a secondary KIE, which can distinguish between E1 and E2 mechanisms and provide information about the degree of C-LG bond cleavage in the transition state. researchgate.net

Studies on 2-arylethyl systems provide benchmark data for how substituents and leaving groups affect the transition state structure in E2 reactions, as revealed by hydrogen-deuterium isotope effects. cdnsciencepub.comosti.gov As shown in the table below, electron-withdrawing substituents on the phenyl ring increase the kH/kD value, suggesting a more "reactant-like" transition state with less C-H bond cleavage. cdnsciencepub.com Similar systematic studies using a deuterated derivative of (2R)-2,3-dimethyl-1-butanol would clarify the nuances of its elimination reactions.

Table 2: Kinetic Isotope Effects in the E2 Reaction of 2-Arylethyltrimethylammonium Ions This table shows how primary (β-deuterium) and nitrogen isotope effects vary with the electronic nature of a para-substituent, providing insight into the E2 transition state structure.

| para-Substituent (in 2-arylethyl) | Primary kH/kD (β-deuterium) | Nitrogen KIE ((k¹⁴/k¹⁵ - 1)100) | Reference |

|---|---|---|---|

| -OCH₃ | 2.64 | 1.37 | cdnsciencepub.com |

| -H | 3.23 | 1.33 | cdnsciencepub.com |

| -Cl | 3.48 | 1.14 | cdnsciencepub.com |

| -CF₃ | 4.16 | 0.88 | cdnsciencepub.com |

Stereochemical Course Elucidation Using Deuterated Chiral Substrates

The fixed stereochemistry of (2R)-2,3-Dimethyl-1-butanol, combined with isotopic labeling, makes it an exemplary substrate for tracing the stereochemical fate of molecules throughout a reaction sequence.

Tracking Stereochemical Inversion and Retention in Nucleophilic Substitutions

Nucleophilic substitution reactions at a chiral center can proceed with either inversion of configuration (Sₙ2 mechanism) or a mix of inversion and retention (Sₙ1 mechanism). scribd.com If the hydroxyl group of (2R)-2,3-Dimethyl-1-butanol is converted to a leaving group, the subsequent substitution reaction at C1 would not directly probe the stereochemistry at C2.

Stereospecificity of Enzymatic Transformations in Research Models

Enzymes are known for their high stereospecificity, often acting on only one enantiomer of a chiral substrate. This compound is a valuable tool for investigating these transformations. Lipases and alcohol oxidases are commonly used for the kinetic resolution of racemic alcohols. nih.govmdpi.com

In a research setting, this compound could be used to study an enzyme's active site and mechanism. The enzyme's preference for the (R)-enantiomer over the (S)-enantiomer can be quantified. Furthermore, the deuterium label can be used to perform KIE studies on the enzymatic reaction itself, providing insight into whether C-H bond cleavage is the rate-limiting step of the enzymatic cycle. nih.gov For example, studies on flavocytochrome b2 showed that combining substrate and solvent isotope effects can determine if C-H and O-H bond cleavages are concerted. acs.org Choline oxidase is known to oxidize 3,3-dimethylbutan-1-ol, an isomer of the title compound, indicating that enzymes in this class could likely accept (2R)-2,3-dimethyl-1-butanol as a substrate for mechanistic investigation. nih.gov

Table 3: Substrate Tolerance of Selected Alcohol Oxidases for Primary Alcohols This table highlights the activity of various alcohol oxidases towards branched and functionalized primary alcohols, indicating the potential for using (2R)-2,3-Dimethyl-1-butanol as a probe for enzymatic studies.

| Substrate | Enzyme Source | Reference |

|---|---|---|

| 3-Methyl-1-butanol | Aspergillus oryzae | nih.gov |

| 3,3-Dimethylbutan-1-ol | Arthrobacter globiformis | nih.gov |

| 4-Penten-1-ol | Pichia pastoris | nih.gov |

| Choline | Arthrobacter globiformis | nih.gov |

Solvent and Medium Effects on Deuterated Alcohol Reactivity

The rate and mechanism of a reaction can be highly dependent on the solvent. Using a deuterated solvent (e.g., D₂O instead of H₂O, or CD₃OD instead of CH₃OH) introduces a solvent isotope effect (SIE), which can be used to probe the role of the solvent in the reaction mechanism, particularly proton transfer steps. chem-station.com

When studying the reactivity of this compound, comparing the reaction rate in a standard protic solvent versus its deuterated counterpart can be very revealing. If the SIE is significant, it suggests that a proton from the solvent is involved in the rate-limiting step.

Furthermore, combining substrate and solvent isotope effects provides even deeper insight. For instance, in gold-catalyzed alkene hydroamination, the kinetic isotope effect measured from a deuterated substrate changes depending on the presence and isotopic composition of an alcohol co-solvent. beilstein-journals.org This indicates a cooperative effect where the solvent is directly involved in the proton transfer step. A similar experimental design using this compound would allow researchers to map the involvement of solvent molecules in the transition state of its reactions, distinguishing between mechanisms where the solvent acts merely as a medium versus an active chemical participant.

Table 4: Combined Substrate and Solvent Isotope Effects in a Gold-Catalyzed Reaction This table demonstrates how kinetic isotope effects can vary with the solvent system, a technique applicable to studying the reactivity of this compound.

| Catalyst System | Solvent/Additive | Observed Rate Constant (k_obs) x 10⁻⁵ s⁻¹ | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| JPhosAuOTf | CD₂Cl₂ + CH₃OH (5 µL) | 100 ± 10 | - | beilstein-journals.org |

| JPhosAuOTf | CD₂Cl₂ + CD₃OD (5 µL) | 70 ± 5 | 1.4 | beilstein-journals.org |

| JPhosAuOTf | CD₂Cl₂ + CH₃OH (55 µL) | 280 ± 20 | - | beilstein-journals.org |

| JPhosAuOTf | CD₂Cl₂ + CD₃OD (55 µL) | 72 ± 3 | 3.9 | beilstein-journals.org |

Elucidation of Biochemical and Metabolic Pathways Using 2r 2,3 Dimethyl 1 Butanol D3 As an Isotopic Tracer in Research Models

Tracing Carbon Skeleton Rearrangements in Biosynthetic Pathways (in vitro/in vivo research systems)

Isotopic tracers are fundamental to mapping biosynthetic pathways and identifying the origins of carbon skeletons in complex metabolites. Typically, carbon-13 (¹³C) is the isotope of choice for tracking the assembly, cyclization, and rearrangement of carbon backbones. nist.govnih.gov When a precursor labeled with ¹³C is introduced into a biological system, its incorporation into downstream products can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, revealing how the carbon atoms have been rearranged. nih.govresearchgate.net

The use of a deuterated tracer like (2R)-2,3-Dimethyl-1-butanol-d3 would offer a different, yet complementary, type of information. While it does not directly trace the carbon skeleton, the deuterium (B1214612) label acts as a stable marker. If this butanol derivative is metabolized and its carbon backbone is incorporated into a larger molecule, the deuterium-labeled methyl group would be carried along, provided the metabolic pathway does not involve its cleavage.

For instance, if (2R)-2,3-Dimethyl-1-butanol were a substrate for pathways that lead to the formation of larger branched-chain molecules, the presence of the d3-isotopologue in the final product would confirm the metabolic link. This approach is particularly useful for confirming or refuting hypothetical pathways where the precursor-product relationship is uncertain. The analysis would typically involve extracting metabolites from the research model (e.g., cell culture or organism) and analyzing them via high-resolution mass spectrometry to detect the mass shift imparted by the three deuterium atoms.

Investigating Alcohol Dehydrogenase and Other Oxidoreductase Mechanisms (in enzyme studies/cell-free systems)

One of the most powerful applications of deuterium-labeled compounds is in the study of enzyme mechanisms, particularly for oxidoreductases like alcohol dehydrogenase (ADH). nih.govnih.gov These enzymes catalyze the oxidation of alcohols to aldehydes or ketones, a reaction that involves the cleavage of a C-H bond. Replacing a hydrogen atom with a heavier deuterium atom at the site of bond-breaking can slow down the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). theclinivex.com

The specific labeling pattern of this compound, with deuterium on a methyl group (C3) rather than the carbon bearing the hydroxyl group (C1), means it would not be used to measure a primary KIE for the alcohol oxidation itself. Instead, it could be employed to investigate more subtle aspects of the enzyme mechanism:

Secondary KIEs: These can occur when the isotopic substitution is at a position adjacent to the reacting center. They provide information about changes in hybridization or steric environment at that position during the transition state of the reaction.

Conformational Effects: The binding of the deuterated substrate might subtly alter enzyme conformation or dynamics, which could be probed using advanced spectroscopic techniques.

Metabolic Switching: In a system with multiple competing pathways, the presence of the deuterium label could potentially alter the preference of an enzyme for one substrate over another or shift metabolic flux.

An experimental setup would involve comparing the reaction kinetics of an oxidoreductase with the non-deuterated (protiated) (2R)-2,3-Dimethyl-1-butanol versus the deuterated this compound. By measuring reaction rates (Vmax) and substrate affinity (Km) for both isotopes, researchers can calculate the KIE and gain insight into the rate-limiting steps of the catalytic cycle. dss.go.th

Table 1: Illustrative Kinetic Data for an Alcohol Dehydrogenase with Protiated and Deuterated Substrates

This table demonstrates the type of data generated from a hypothetical enzyme kinetics study. The values are for illustrative purposes to show how kinetic parameters are compared to determine an isotope effect.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km | Isotope Effect (DV) |

| (2R)-2,3-Dimethyl-1-butanol | 0.45 | 15.2 | 33.8 | - |

| This compound | 0.48 | 14.1 | 29.4 | 1.08 |

Note: Data are hypothetical. The kinetic isotope effect on Vmax (DV) is calculated as Vmax(H) / Vmax(D). A value close to 1, as shown here, would suggest that C-H bond cleavage at the labeled methyl group is not involved in the rate-determining step of the reaction.

Isotopic Labeling in Lipogenesis and Lipid Metabolism Research (in model organisms/cell lines)

Stable isotopes are a cornerstone of lipid metabolism research, enabling the direct measurement of fatty acid synthesis, transport, and storage. nih.govmdpi.comnih.gov Deuterated water (D₂O) is a common tracer used to quantify de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. nih.govacrabstracts.org The deuterium from D₂O is incorporated into newly synthesized fatty acids and can be measured by mass spectrometry.

A labeled precursor like this compound could be used to trace specific pathways contributing to lipid pools. For this to be effective, the organism or cell line under study must be capable of metabolizing this alcohol. For example, the butanol could be oxidized to an aldehyde and then a carboxylic acid, which could then potentially enter the fatty acid synthesis pathway, perhaps as a primer or after being broken down into smaller units like acetyl-CoA. nih.govresearchgate.net

In a typical experiment, a model organism or cell culture would be supplemented with this compound. After a set period, lipids would be extracted, and the fatty acid components would be analyzed by gas chromatography-mass spectrometry (GC-MS). The detection of deuterated fatty acids would provide direct evidence that the carbon skeleton of the supplied butanol was used for lipogenesis. The degree of deuterium enrichment in different fatty acid species could reveal preferences in chain elongation or desaturation pathways. This approach allows researchers to trace the flow of carbon from a specific precursor into the complex network of cellular lipids, providing insights into metabolic flexibility and regulation. acrabstracts.org

Advanced Spectroscopic Characterization and Structural Research of 2r 2,3 Dimethyl 1 Butanol D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Stereochemical Assignment

¹H NMR and ¹³C NMR Signal Perturbations due to Deuteration

The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) induces distinct changes in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum of (2R)-2,3-Dimethyl-1-butanol-d3, the most direct evidence of deuteration is the disappearance of signals corresponding to the positions where deuterium atoms have been substituted. magritek.com For instance, if a methyl group (CH₃) is replaced by a trideuteromethyl group (CD₃), the characteristic singlet or doublet for that methyl group in the ¹H spectrum will be absent. Furthermore, the coupling patterns of adjacent protons will be altered. amherst.edu Since deuterium has a spin I=1, any residual proton on a deuterated carbon would show a different splitting pattern, and adjacent protons would have their multiplicity simplified due to the removal of a coupling partner. magritek.com

In cases where the hydroxyl proton is exchanged for a deuteron (forming an -OD group), its signal, which is often broad and variable in chemical shift, disappears from the ¹H NMR spectrum. acdlabs.comlibretexts.org This technique, often achieved by adding a drop of D₂O to the NMR sample, is a classic method for identifying hydroxyl proton signals. libretexts.org

In ¹³C NMR, the carbon atom bonded to deuterium exhibits two key effects. First, the resonance signal is significantly attenuated due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons. Second, the signal splits into a multiplet due to the one-bond carbon-deuterium coupling (¹J_C-D). This multiplet is often a triplet for a -CD group, a quintet for a -CD₂ group, and a septet for a -CD₃ group, with the lines broadened by quadrupolar relaxation. The chemical shift of the deuterated carbon also experiences a slight upfield shift, known as the deuterium isotope effect.

Interactive Table 1: Comparison of Expected NMR Data for (2R)-2,3-Dimethyl-1-butanol and its d3-Analog (assuming deuteration at a C3-methyl group)

| Atom/Group | (2R)-2,3-Dimethyl-1-butanol | This compound | Rationale for Change |

| ¹H NMR | |||

| C3-CH | Multiplet | Simplified multiplet | Removal of coupling to the adjacent methyl protons. |

| C3-CH₃ | Doublet | Signal absent | Protons are replaced by deuterons. magritek.com |

| ¹³C NMR | |||

| C 3-CH₃ | ~15-20 ppm | Attenuated multiplet, shifted slightly upfield | C-D coupling and isotope shift effect. |

²H NMR for Direct Deuterium Detection and Quantification

While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. nih.govacs.org The chemical shift range in ²H NMR is analogous to that in ¹H NMR, making it straightforward to assign signals based on the known proton spectrum. magritek.com However, ²H signals are naturally broader than ¹H signals due to the quadrupolar nature of the deuterium nucleus. magritek.com

A ²H NMR spectrum of this compound would display a signal at the chemical shift corresponding to the deuterated position. The integration of this signal allows for the direct quantification of deuterium incorporation, which is crucial for determining the isotopic enrichment of the sample. nih.govacs.org This method is highly specific and confirms the success and extent of the labeling process. magritek.com

Interactive Table 2: Expected ²H NMR Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | Similar to the corresponding proton shift (e.g., ~0.9 ppm for a methyl group) | Confirms the chemical environment of the deuterium label. magritek.com |

| Signal Multiplicity | Typically a singlet (broad) | Direct detection of the ²H nucleus. |

| Signal Integral | Proportional to the number of deuterium atoms | Allows for quantification of isotopic enrichment. nih.govacs.org |

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Research

Mass spectrometry is indispensable for confirming the molecular weight and isotopic composition of a compound. For deuterated molecules, it provides precise information on the degree of labeling and can be used to trace the labeled atoms through fragmentation processes.

High-Resolution Mass Spectrometry for Precise Isotopic Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. researchgate.netresearchgate.net This is particularly valuable for isotopically labeled compounds, as HRMS can easily distinguish between the unlabeled compound and its deuterated analog based on their precise mass difference.

The monoisotopic mass of the unlabeled (2R)-2,3-Dimethyl-1-butanol (C₆H₁₄O) is 102.104465 Da. nih.gov For the d3-labeled analog, this compound (C₆H₁₁D₃O), the mass increases by the difference between three deuterons and three protons. pharmaffiliates.com The precise mass measurement by HRMS confirms the successful incorporation of exactly three deuterium atoms and verifies the isotopic purity of the sample. mdpi.comnih.gov

Interactive Table 3: Theoretical Exact Mass Comparison

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| (2R)-2,3-Dimethyl-1-butanol | C₆H₁₄O | 102.104465 nih.gov |

| This compound | C₆H₁₁D₃O | 105.123244 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of Deuterated Analogs

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is exceptionally useful for structural elucidation and for studying fragmentation pathways. plos.org When applied to deuterated compounds, MS/MS can reveal the location of the isotopic label within the molecule's structure. nih.gov

For an alcohol like 2,3-dimethyl-1-butanol, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) include the loss of a water molecule (M-18), alpha-cleavage (loss of •CH₂OH), and cleavage of alkyl groups. By analyzing the mass-to-charge (m/z) ratio of the fragments from this compound, one can determine if the deuterium label is retained or lost in a specific fragment. For example, if the d3-label is on the isopropyl group and this group is lost as a fragment, that fragment will have a mass 3 Da higher than its unlabeled counterpart, pinpointing the location of the deuterium atoms. plos.orgresearchgate.net

Interactive Table 4: Hypothetical MS/MS Fragmentation Comparison (Assuming d3-label on a C3-methyl group)

| Fragmentation Process | Unlabeled Fragment Ion (m/z) | Labeled Fragment Ion (m/z) | Inference |

| Loss of H₂O | 84 | 87 | Label is retained in the main structure. |

| Loss of isopropyl group [M - C₃H₇]⁺ | 59 | 59 | The lost fragment contains the label. |

| Alpha-cleavage [M - CH₂OH]⁺ | 71 | 74 | Label is retained in the alkyl fragment. |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Hydrogen Bonding Studies (Deuterium Effects)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium, due to its larger mass, causes a predictable shift in vibrational frequencies, known as the isotopic effect. ajchem-a.comrsc.org This effect is a powerful tool for assigning specific vibrational bands and studying intermolecular interactions like hydrogen bonding. researchgate.net

The most pronounced effect is on the stretching and bending modes involving the substituted atom. A C-H stretching vibration, typically found in the 2850–3000 cm⁻¹ region of an IR or Raman spectrum, will shift to a significantly lower frequency (around 2100–2250 cm⁻¹) for a C-D bond. ajchem-a.com This clear shift allows for the unambiguous assignment of vibrations associated with the labeled part of the molecule. d-nb.infomdpi.com

Similarly, if the hydroxyl proton is substituted with deuterium (-OD), the characteristic broad O-H stretching band around 3200-3600 cm⁻¹ shifts to approximately 2400-2700 cm⁻¹. researchgate.net Since the frequency of these vibrations is sensitive to hydrogen bonding, comparing the spectra of the -OH and -OD forms provides detailed insights into the strength and nature of these interactions. rsc.org

Interactive Table 5: Expected Vibrational Frequency Shifts due to Deuteration

| Vibrational Mode | Typical Frequency (cm⁻¹) for H-form | Expected Frequency (cm⁻¹) for D-form | Spectroscopic Significance |

| C-H Stretch (methyl) | 2870 - 2960 | N/A | Corresponds to unlabeled methyl groups. |

| C-D Stretch (methyl-d3) | N/A | ~2100 - 2250 | Confirms deuteration at the methyl group. ajchem-a.com |

| O-H Stretch | ~3200 - 3600 (broad) | N/A | Indicates hydrogen bonding. msu.edu |

| O-D Stretch | N/A | ~2400 - 2700 | Allows for studying hydrogen bond dynamics. rsc.orgresearchgate.net |

Chiroptical Spectroscopy (ORD, CD) in Assessing Enantiomeric Purity and Conformation

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable non-destructive methods for investigating the stereochemical properties of chiral molecules in solution. researchgate.net These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. kud.ac.in ORD measures the variation of optical rotation as a function of the wavelength of light, a phenomenon known as circular birefringence. amrita.edunsf.gov In contrast, CD measures the difference in absorption of left and right circularly polarized light, a phenomenon known as circular dichroism. kud.ac.in For this compound, these methods provide profound insights into its enantiomeric purity and its preferred three-dimensional structure, or conformation, in solution.

As a simple chiral alcohol, this compound lacks a strong chromophore—a part of a molecule responsible for light absorption in the near-UV and visible regions. amrita.edu Consequently, it is expected to exhibit a "plain" ORD curve, which shows a steady increase or decrease in optical rotation with decreasing wavelength, without the distinct peaks and troughs characteristic of a Cotton effect. kud.ac.inamrita.edu Similarly, its electronic CD spectrum is anticipated to be weak, with significant signals likely appearing only in the far-ultraviolet range, corresponding to the electronic transitions of the hydroxyl group.

The presence of deuterium in this compound introduces an isotopic perturbation. While chirality can arise solely from isotopic substitution in some molecules, in this case, it modifies a molecule that is already chiral due to its carbon framework. The impact of such H→D substitution on ORD and electronic CD spectra is generally subtle. acs.org It does not alter the electronic structure within the Born-Oppenheimer approximation but can induce minor changes through vibronic coupling effects, which are interactions between electronic and vibrational states. acs.orgaip.org Therefore, the chiroptical properties are overwhelmingly dictated by the (2R) configuration, with deuteration providing a minor perturbation.

Detailed Research Findings

Assessing Enantiomeric Purity

A fundamental application of chiroptical spectroscopy is the quantitative determination of the enantiomeric purity or enantiomeric excess (ee) of a sample. The magnitude of the measured optical rotation ([α]) or the circular dichroism signal is directly proportional to the concentration of the chiral enantiomer in excess of its racemic counterpart.

The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer, if known. A linear relationship exists between the observed chiroptical signal and the %ee. nsf.gov By preparing a series of standards with known enantiomeric compositions and measuring their optical rotation or CD signal, a calibration curve can be generated. This allows for the precise determination of the enantiomeric purity of an unknown sample of this compound.

Table 1: Illustrative Data for Determination of Enantiomeric Excess (%ee) using Optical Rotation

This table presents a hypothetical example demonstrating the linear correlation between the enantiomeric excess of this compound and its specific optical rotation measured at the sodium D-line (589 nm).

| Sample ID | %ee of (2R)-enantiomer | Specific Rotation [α]D (degrees) |

| 1 | 100 | +5.0 |

| 2 | 75 | +3.75 |

| 3 | 50 | +2.5 |

| 4 | 25 | +1.25 |

| 5 | 0 (Racemic) | 0.0 |

| 6 (Unknown) | 62 (Calculated) | +3.1 |

Assessing Conformation

The analysis of molecular conformation involves a synergistic approach combining experimental measurements with theoretical calculations. acs.org Computational methods, such as Density Functional Theory (DFT), are employed to perform a conformational search to identify the stable, low-energy conformers of the molecule. For each stable conformer, the theoretical ORD and CD spectra are calculated. The final, predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted according to their thermodynamic stability (Boltzmann population).

By comparing the computationally predicted spectrum with the experimentally measured one, researchers can deduce the most probable conformations that this compound adopts in solution. This provides crucial information about intramolecular interactions and the spatial arrangement of its functional groups.

Table 2: Illustrative Data for Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Calculated Specific Rotation [α]D | Population-Weighted Contribution to [α]D |

| A | 0.00 | 45 | +8.0 | +3.60 |

| B | 0.50 | 20 | -2.0 | -0.40 |

| C | 0.80 | 15 | +4.0 | +0.60 |

| D | 1.20 | 20 | +6.0 | +1.20 |

| Total | 100 | Predicted [α]D = +5.0 |

Computational and Theoretical Studies on 2r 2,3 Dimethyl 1 Butanol D3

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic structure of (2R)-2,3-Dimethyl-1-butanol-d3. These computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the molecule's three-dimensional arrangement and the distribution of electrons. frontiersin.orgkashanu.ac.ir

The first and most critical step in these calculations is identifying the lowest energy conformation of the chiral molecule. frontiersin.org For a molecule like 2,3-dimethyl-1-butanol, multiple stable conformations can exist due to the rotation around its single bonds. frontiersin.org The most stable conformation typically features a zigzag carbon chain. frontiersin.org The complexity of conformational analysis increases with the number of rotatable bonds. frontiersin.org

DFT calculations are widely used to optimize the molecular geometry and predict various electronic properties. kashanu.ac.ir Different functionals and basis sets, such as B3LYP with basis sets like 6-31+G(d) or aug-cc-pVDZ, are employed to achieve accurate results. frontiersin.org These calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's shape. The substitution of hydrogen with deuterium (B1214612) in this compound introduces subtle changes to the vibrational frequencies and zero-point energies, which can be precisely modeled. cchmc.org While isotopic substitution does not alter the potential energy surface according to the Born-Oppenheimer approximation, it does affect the vibrational wavefunctions due to the mass difference between protium (B1232500) and deuterium. cchmc.org

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of these calculations. Electron-withdrawing or electron-releasing groups can significantly influence the electronic properties of a molecule. kashanu.ac.ir For this compound, the hydroxyl group and the alkyl substituents dictate its electronic character.

Table 1: Calculated Molecular Properties of Butanol Isomers

| Property | Method | Value |

| Rotational Barrier (Butane C2-C3) | Not Specified | > 50 kcal/mol windows.net |

| Gauche-Anti Energy Difference (Butane) | Not Specified | Not Specified |

| 1,3-Diaxial Methyl-Methyl Interaction | Equilibration | 3.7 kcal/mol windows.net |

Conformational Analysis and Energy Minimization of Deuterated Chiral Isomers

Conformational analysis of this compound is crucial for understanding its physical and chemical properties. The presence of chiral centers and the flexibility of the alkyl chain lead to a complex potential energy surface with multiple local minima, each corresponding to a different conformer. frontiersin.org

The primary goal of conformational analysis is to identify all stable conformers and their relative energies. frontiersin.org For substituted butanols, staggered conformations are generally more stable than eclipsed conformations due to reduced steric strain. Specifically for butane, the anti conformation, where the two methyl groups are opposite each other, is the most stable. The gauche conformation, another staggered form, is slightly higher in energy.

Computational methods like molecular mechanics and quantum chemical calculations are employed to perform a systematic search for low-energy conformers. frontiersin.org Energy minimization techniques are then used to find the equilibrium geometry for each identified conformer. These calculations can reveal the preferred spatial arrangement of the atoms, including the orientation of the deuterated methyl group and the hydroxyl group. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. researchgate.net

The deuteration in this compound can have a subtle but measurable influence on the conformational preferences compared to its non-deuterated counterpart. This is due to the slight differences in vibrational zero-point energies between C-H and C-D bonds, which can affect the relative stabilities of the conformers. cchmc.org

Table 2: Conformational Energy Data for Related Molecules

| Molecule | Conformation | Energy Barrier (kJ/mol) | Reference |

| 2,3-Butanediol | O-C-C-O dihedral rearrangement | 20-30 | researchgate.net |

| Butane | Staggered vs. Eclipsed | Not Specified |

Prediction of Spectroscopic Parameters and Isotope Effects

Computational methods are powerful tools for predicting spectroscopic parameters and understanding the influence of isotopic substitution, such as in this compound. These predictions are vital for interpreting experimental spectra and gaining deeper insights into molecular structure and dynamics.

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). frontiersin.orguwo.ca For instance, calculated NMR chemical shifts can be compared with experimental data to aid in the assignment of stereochemistry. frontiersin.org The accuracy of these predictions depends on the chosen computational level, including the functional and basis set. frontiersin.org

The substitution of hydrogen with deuterium leads to well-known isotope effects on spectroscopic parameters. In NMR spectroscopy, deuteration significantly alters the spectrum; deuterium itself is not observed in proton NMR, which simplifies the spectra of complex molecules. In vibrational spectroscopy, the heavier mass of deuterium causes a shift to lower frequencies for vibrational modes involving the C-D bonds compared to the corresponding C-H bonds. cchmc.org These isotopic shifts can be precisely calculated and are a key signature of deuteration.

Furthermore, computational methods can predict chiroptical properties like optical rotation and vibrational circular dichroism (VCD). researchgate.net The sign and magnitude of the calculated optical rotation are crucial for determining the absolute configuration of chiral molecules. researchgate.net The CC2 coupled-cluster method has shown good performance in predicting optical rotations. researchgate.net Isotope effects can also manifest in these chiroptical spectra, providing another layer of structural information. The differences in vibrational frequencies and zero-point energies between isotopologues are the primary source of equilibrium isotope effects. smolecule.comacs.org

Table 3: Predicted Spectroscopic Data and Isotope Effects

| Spectroscopic Parameter | Isotope Effect | Observation |

| NMR Chemical Shifts | Deuterium Substitution | Simplification of proton NMR spectra. |

| Vibrational Frequencies | C-D vs. C-H | Shift to lower frequencies for C-D stretching and bending modes. cchmc.org |

| Optical Rotation | Not Specified | Used to determine absolute configuration. researchgate.net |

| Kinetic Isotope Effect | C-D Bond Cleavage | Slower reaction rates compared to C-H bond cleavage. |

Molecular Dynamics Simulations for Solvent Interactions and Reactivity Modeling

Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules like this compound in a solvent environment and to model their reactivity. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of molecular motions and interactions over time. ua.ac.be

In the context of solvent interactions, MD simulations can reveal how this compound molecules interact with each other and with solvent molecules. nih.gov For alcohols, hydrogen bonding is a dominant intermolecular interaction that significantly influences their properties. csic.es Simulations can characterize the structure and dynamics of these hydrogen-bonding networks. smolecule.com For instance, studies on 2-butanol (B46777) in aqueous solutions have shown that the alcohol molecules tend to form aggregates at higher concentrations, which affects the properties of the surrounding water. nih.gov Deuteration of the hydroxyl group has been shown to alter the vibrational and reorientational dynamics of the hydrogen bonds. smolecule.com

MD simulations are also employed to model chemical reactivity. By combining MD with quantum mechanics (QM/MM methods), it is possible to study reaction mechanisms in complex environments. For deuterated compounds, these simulations can be used to understand kinetic isotope effects, where the difference in mass between hydrogen and deuterium leads to different reaction rates. The slower cleavage of C-D bonds compared to C-H bonds is a well-established kinetic isotope effect that can be modeled to elucidate reaction pathways and rate-determining steps. Reactivity studies on related carbonyls, which can be oxidation products of alcohols like 3,3-dimethyl-1-butanol, have been conducted to understand their atmospheric degradation. copernicus.org

Table 4: Parameters from Molecular Dynamics Simulations

| System | Property Investigated | Key Finding | Reference |

| 2-Butanol in Water | Aggregation | Tends to form aggregates above 1 M concentration. | nih.gov |

| Deuterated Primary Alcohols | Hydrogen Bond Dynamics | Relaxation of O-D stretch occurs in ~0.9 picoseconds. | smolecule.com |

| SDS/Butanol Mixtures at Interface | Interfacial Properties | Synergistic interactions between surfactant and alcohol at the interface. | researchgate.net |

Future Directions and Emerging Research Avenues for Deuterated Chiral Alcohols

Development of Novel Stereoselective Deuteration Catalysts

The synthesis of enantiomerically pure deuterated compounds, such as (2R)-2,3-Dimethyl-1-butanol-d3, hinges on the availability of highly selective catalysts. The demand for such catalysts has spurred significant research into novel methods for stereoselective deuteration. nih.gov Current research is moving beyond traditional approaches towards more sophisticated and efficient catalytic systems.

Recent advancements include the development of transition-metal catalysts based on rhodium, palladium, and iridium that facilitate hydrogen isotope exchange (HIE) with high stereoretention. researchgate.netchemrxiv.org For instance, a doubly cationic rhodium complex has shown the ability to deprotonate inert benzylic C-H bonds, allowing for stereoretentive H/D exchange on a variety of substrates, including pharmaceuticals. researchgate.net Similarly, supported iridium nanoparticles have been developed for the site-selective deuteration of (hetero)arenes under mild conditions, offering a complementary approach to existing methods. chemrxiv.org Nickel-catalyzed asymmetric transfer hydrogenation represents another promising avenue, using deuterated alcohols as the deuterium (B1214612) source to produce α-deuterated chiral amines with high enantioselectivity. bohrium.com

Biocatalysis is also emerging as a powerful tool for stereoselective deuteration. Enzymes such as α-oxoamine synthases and NADH-dependent reductases offer exquisite control over site- and stereoselectivity. nih.govnih.govacs.org An α-oxoamine synthase from saxitoxin (B1146349) biosynthesis, SxtA AONS, has been shown to produce a range of α-²H amino acids and esters with high selectivity using D₂O as the deuterium source. acs.org This biocatalytic approach is advantageous due to its operational simplicity and mild reaction conditions. nih.govacs.org Furthermore, a versatile method exploiting the selectivity of NADH-dependent reductases enables the formation of deuterium-labeled chiral centers in a single step with high chemo-, stereo-, and isotopic selectivity. nih.gov

Table 1: Comparison of Novel Stereoselective Deuteration Catalysts

| Catalyst Type | Metal/Enzyme | Key Features | Substrate Scope | Deuterium Source |

|---|---|---|---|---|

| Homogeneous Metal Catalyst | Rhodium (cationic complex) | High stereoretention, deuteration of inert C-H bonds. researchgate.net | Pharmaceuticals and their analogues. researchgate.net | Not specified |

| Heterogeneous Metal Catalyst | Iridium (supported nanoparticles) | High chemo- and regioselectivity, mild conditions. chemrxiv.org | Arenes and heteroarenes. chemrxiv.org | C₆D₆ chemrxiv.org |

| Homogeneous Metal Catalyst | Nickel (chiral diphosphine complexes) | Enantioselective reductive amination. researchgate.net | Benzylic ketones. researchgate.net | Isopropanol researchgate.net |

| Biocatalyst | α-oxoamine synthase (SxtA AONS) | High site- and stereoselectivity, mild conditions. nih.govacs.org | α-amino acids and esters. nih.govacs.org | D₂O nih.govacs.org |

| Biocatalyst | NADH-dependent reductase | High chemo-, stereo-, and isotopic selectivity. nih.gov | C=O, C=N, and C=C bonds. nih.gov | ²H₂O nih.gov |

Integration with Advanced Imaging Techniques (e.g., for in vivo research models)

Deuterated compounds are increasingly being used in conjunction with advanced imaging techniques to study metabolic processes in vivo. Deuterium metabolic imaging (DMI) is a non-invasive, magnetic resonance-based technique that utilizes deuterated substrates to visualize and quantify metabolic pathways. nih.govbohrium.com Unlike methods that rely on radioactive isotopes, DMI uses non-radioactive and biocompatible tracers, offering significant safety advantages. nih.gov

The use of deuterated glucose in DMI has demonstrated its potential for imaging tissue metabolism, particularly in oncology. bohrium.comismrm.org DMI can provide insights into glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. nih.gov The technique allows for the observation of metabolic processes over longer periods compared to other methods like hyperpolarized-¹³C-MRI. nih.gov

Future research in this area will likely focus on improving the spatial resolution of DMI, which is currently a major challenge. nih.gov Enhancing spatial resolution will be crucial for the broader clinical translation of this technique. nih.gov Additionally, the development of new deuterated tracers, including chiral alcohols like this compound, could expand the range of metabolic processes that can be studied. The optimization of tracer synthesis, administration protocols, and quantification methodologies will further enhance the clinical applicability of DMI. nih.gov

Table 2: Key Features of Deuterium Metabolic Imaging (DMI)

| Feature | Description |

|---|---|

| Principle | MR-based imaging using exogenous, non-radioactive deuterated metabolic tracers. nih.gov |

| Advantages | Non-ionizing radiation, stable isotope labeling, biochemical safety, and observation of long-term metabolic processes. nih.gov |

| Applications | Visualizing metabolic pathways like glycolysis and the TCA cycle, with potential in oncology for diagnosis and treatment response assessment. nih.gov |

| Current Tracers | [6,6′-²H₂]glucose, [²H₃]acetate. nih.gov |

| Challenges | Insufficient spatial resolution remains a significant hurdle for clinical translation. nih.gov |

Role in the Synthesis of Complex Labeled Natural Products and Research Pharmaceuticals

Deuterium-labeled compounds, including chiral alcohols, are invaluable tools in pharmaceutical research and the synthesis of complex natural products. nih.gov The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug, a strategy known as "metabolic switching". nih.govacs.org This can lead to improved metabolic stability, reduced clearance, and potentially lower toxicity. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the therapeutic benefits of this approach. nih.gov

The synthesis of these complex molecules often relies on the use of deuterated building blocks. d-nb.info Biocatalytic methods are particularly well-suited for creating these building blocks with high stereoselectivity. For instance, a divergently engineered photodecarboxylase has shown potential for the synthesis of complex deuterated compounds from biologically active natural products and drug molecules. nih.gov Similarly, the chemoenzymatic synthesis of a deuterated analogue of safinamide, a drug for Parkinson's disease, has been demonstrated using a biocatalytically produced α-²H amino acid. acs.org

Future research will likely focus on expanding the toolbox of synthetic methods for producing a wider variety of deuterated chiral building blocks. This will enable the synthesis of a broader range of labeled natural products and research pharmaceuticals, facilitating a deeper understanding of their mechanisms of action and metabolic fates. The development of methods for the late-stage deuteration of complex molecules is also an area of active investigation, as it would provide more direct access to deuterated drug candidates. chemrxiv.org

Table 3: Applications of Deuterated Chiral Alcohols in Pharmaceutical Research

| Application | Description | Example |

|---|---|---|

| Improved Pharmacokinetics | Deuteration can slow down metabolic processes, leading to longer drug half-life and potentially reduced side effects. nih.govacs.org | Deutetrabenazine, the first FDA-approved deuterated drug. nih.gov |

| Metabolic Pathway Studies | Deuterated compounds serve as tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drugs. | Using deuterated compounds to understand drug disposition. |

| Synthesis of Labeled Compounds | Deuterated chiral building blocks are used in the synthesis of complex, isotopically labeled molecules for research purposes. acs.orgd-nb.info | Chemoenzymatic synthesis of a deuterated analogue of safinamide. acs.org |

Potential in Advanced Materials Science Research

The influence of deuterium substitution on the physical and chemical properties of materials is a growing area of interest in materials science. rsc.org Replacing hydrogen with deuterium in polymers and other materials can lead to significant changes in their properties, including enhanced thermal stability and altered intermolecular interactions. dataintelo.comresolvemass.ca These modifications open up new possibilities for the design of advanced materials with tailored functionalities.

Deuterated polymers are particularly valuable in neutron scattering experiments, where the difference in scattering cross-sections between hydrogen and deuterium allows for detailed structural analysis. resolvemass.ca In the field of organic electronics, deuterated polymers have been shown to improve the lifetime of organic light-emitting diodes (OLEDs). marketgrowthreports.com The reduced vibrational frequencies of C-D bonds compared to C-H bonds can decrease non-radiative decay pathways, leading to enhanced optical properties in luminescent materials. rsc.org

Future research in this domain will likely explore the full potential of deuteration as a strategy for modulating material properties. This includes investigating the impact of deuterium on the magnetic and conductive properties of solid materials and exploring the use of deuterated chiral molecules to introduce chirality into materials, potentially leading to novel optical or electronic effects. rsc.org The development of cost-effective and scalable methods for synthesizing deuterated monomers and polymers will be crucial for the widespread adoption of this technology in materials science. resolvemass.ca

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-2,3-Dimethyl-1-butanol-d3 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions via catalytic deuteration or exchange reactions. For example, starting with (2R)-2,3-Dimethyl-1-butanol, deuterium can be introduced at the -OH group or methyl positions using deuterated reagents (e.g., D₂O, NaBD₄). Isotopic purity (>95%) is confirmed via mass spectrometry and nuclear magnetic resonance (NMR) to distinguish D/H signals. Ensure inert reaction conditions to avoid isotopic scrambling .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) and optical rotation measurements are standard. NMR spectroscopy, particularly -NMR and -NMR, can resolve stereochemical environments. For example, coupling constants in -NMR and NOE correlations help confirm the (2R) configuration. Cross-referencing with databases like ChemSpider (ID: 21108551) ensures consistency .

Advanced Research Questions

Q. How does this compound aid in studying kinetic isotope effects (KIEs) in enzymatic reactions?

- Methodological Answer : Deuterium substitution at specific positions (e.g., methyl groups) alters bond vibrational frequencies, enabling KIE measurements via stopped-flow spectroscopy or isotope ratio mass spectrometry. For instance, comparing reaction rates of deuterated vs. non-deuterated substrates in alcohol dehydrogenase systems reveals transition-state geometries. Ensure isotopic enrichment ≥95% to minimize competing H/D exchange artifacts .

Q. What challenges arise in quantifying isotopic enrichment of this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Matrix effects (e.g., ionization suppression in LC-MS) require isotope dilution assays with internal standards (e.g., -labeled analogs). High-resolution mass spectrometry (HRMS) or tandem MS/MS is used to resolve isotopic clusters. Calibration curves must account for natural abundance (0.015%) to avoid overestimation .

Q. How can researchers resolve discrepancies in stereochemical purity data between NMR and chiral chromatography?

- Methodological Answer : Discrepancies often stem from dynamic processes (e.g., enantiomerization) or solvent effects. Use variable-temperature NMR to detect exchange broadening. Validate chiral chromatography conditions (e.g., mobile phase pH, column temperature) against reference standards. Cross-validate with polarimetry or X-ray crystallography if crystalline derivatives are available .

Q. What thermodynamic models are suitable for predicting solubility of this compound in nonpolar solvents?

- Methodological Answer : Local composition models (e.g., Wilson equation) or UNIQUAC are ideal for polar-nonpolar mixtures. Parameters like activity coefficients and Gibbs free energy of mixing are derived from vapor-liquid equilibrium (VLE) data. For deuterated compounds, adjust interaction parameters to account for isotopic mass differences, as D-bonding may slightly alter solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.